molecular formula C15H18N2O4 B1463833 diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate CAS No. 27663-73-6

diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate

Cat. No.: B1463833
CAS No.: 27663-73-6
M. Wt: 290.31 g/mol
InChI Key: OYZUYWXXBYTHKY-UHFFFAOYSA-N
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Description

Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate (CAS: 27663-73-6) is a malonate ester featuring a 1H-pyrrolo[2,3-b]pyridine core. Its molecular formula is C₁₅H₁₈N₂O₄, with a molecular weight of 290.31 g/mol . The compound exhibits solubility in chloroform, methanol, and DMSO, making it suitable for organic synthesis and pharmaceutical research . It is commercially available with a purity of 95% and is primarily utilized as a precursor in photochemical reactions and heterocyclic synthesis, particularly in constructing fused-ring systems relevant to medicinal chemistry .

Properties

IUPAC Name

diethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-20-14(18)12(15(19)21-4-2)8-10-9-17-13-11(10)6-5-7-16-13/h5-7,9,12H,3-4,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZUYWXXBYTHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1H-pyrrolo[2,3-b]pyridin-3-ylmethyl chloride with diethyl malonate in the presence of a base such as triethylamine . The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrrolopyridines.

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival.
  • Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

The compound can also be utilized in the development of advanced materials:

  • Polymer Chemistry : this compound can serve as a monomer in polymer synthesis, leading to the creation of novel copolymers with enhanced mechanical properties and thermal stability.

Agrochemicals

There is potential for this compound to be explored in agricultural applications:

  • Pesticide Development : Its unique structure may contribute to the development of new pesticides that are more effective and environmentally friendly compared to existing options.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

Another research article highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Mechanism of Action

The mechanism by which diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:
  • Core Heterocycle: The target compound’s pyrrolo[2,3-b]pyridine core distinguishes it from chromeno-pyridine or aryl-substituted analogs. This structure imparts unique electronic properties, enhancing its utility in photocycloadditions .
  • Synthetic Efficiency: The dimethyl chromeno-pyridine analog is synthesized via a one-pot multicomponent reaction under mild conditions (room temperature, 24 h), offering scalability . In contrast, the target compound’s synthesis involves stepwise allylation, yielding 26% .
  • Functional Groups : Substituents like iodine or pyrazole in analogs expand reactivity (e.g., cross-coupling for the iodo-derivative ), whereas the pyrrolopyridine core enables π-π stacking interactions critical for biological activity .

Physicochemical and Commercial Considerations

  • Solubility: The target compound dissolves in polar aprotic solvents (DMSO, chloroform), similar to other malonates, but its pyrrolopyridine moiety may reduce aqueous solubility compared to chromeno-pyridine derivatives .
  • Commercial Availability: While the target compound is available from suppliers like Combi-Blocks (95% purity) , several analogs (e.g., diethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate) are discontinued, reflecting supply chain challenges .

Biological Activity

Diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate, with the CAS number 27663-73-6, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.32 g/mol
  • Purity : Typically reported at 95% .

Synthesis and Structural Analysis

The compound is synthesized through a multi-step process involving the reaction of malonic acid derivatives with pyrrolo[2,3-b]pyridine intermediates. The structural integrity and purity of synthesized compounds are often verified using techniques such as NMR and mass spectrometry.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, a study on related compounds demonstrated their ability to induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle in the G2/M phase . This suggests that this compound may possess similar antitumor capabilities.

Structure-Activity Relationships (SAR)

The SAR analysis of pyrrolo[2,3-b]pyridine derivatives has shown that modifications to the aromatic ring and substituents can enhance biological activity. Compounds with electron-withdrawing groups often exhibit improved potency against various cancer cell lines. The presence of the pyrrolidine moiety is crucial for maintaining activity against specific targets like c-Met, a receptor tyrosine kinase involved in cancer progression .

Pharmacological Profile

The pharmacological profile of this compound includes:

Property Value
Solubility Soluble in organic solvents
Lipinski's Rule of Five Complies (0 violations)
CYP Inhibition No significant inhibition
P-glycoprotein Substrate Yes

This profile indicates favorable characteristics for further development as a therapeutic agent.

Case Studies

In a study focusing on related pyridine derivatives, compounds exhibiting structural similarities to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity .

Example Study Findings:

  • Compound A : IC50 = 0.36 µM against CDK2
  • Compound B : IC50 = 1.8 µM against CDK9
    These findings highlight the potential of this compound as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate, and how can reaction conditions be optimized to improve yields?

  • Methodology :

  • Nucleophilic substitution : React pyrrolopyridine derivatives with diethyl malonate under basic conditions (e.g., K₂CO₃ in DMF at 100°C for 1.5–2 h) .
  • Lewis acid-assisted cycloaddition : Use catalysts like Zn(OTf)₂ to facilitate intramolecular [2+2] cycloaddition, though yields may remain low (e.g., 26%) due to competing side reactions .
  • Optimization strategies : Adjust solvent polarity (DMF vs. THF), catalyst loading, and temperature. Monitor intermediates via TLC or HPLC to identify bottlenecks .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify pyrrolopyridine protons (δ 7.5–8.5 ppm) and malonate ester signals (δ 4.0–4.2 ppm for CH₂, δ 1.1–1.3 ppm for CH₃) .
  • IR spectroscopy : Confirm ester carbonyl stretches (~1730 cm⁻¹) and pyrrole/pyridine ring vibrations (~1550 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry using single-crystal data (e.g., C–C bond lengths <1.54 Å for malonate linkages) .

Q. How should researchers approach the purification of this compound when dealing with polar by-products or unreacted starting materials?

  • Methodology :

  • Silica gel chromatography : Use gradient elution (hexane/EtOAc 8:2 to 6:4) to separate malonate esters from polar impurities .
  • Aqueous workup : Extract unreacted starting materials with brine before column purification .
  • Recrystallization : Employ ethanol/water mixtures to isolate crystalline malonate derivatives .

Q. What strategies can mitigate decomposition or side reactions during the synthesis of this compound, particularly when using acid-sensitive intermediates?

  • Methodology :

  • Protective groups : Use tert-butoxycarbonyl (Boc) or methoxycarbonyl groups to shield reactive pyrrolopyridine nitrogen during alkylation .
  • Low-temperature reactions : Conduct steps at 0–5°C to prevent malonate ester hydrolysis .
  • Anhydrous conditions : Employ molecular sieves or inert gas purging to avoid moisture-induced side reactions .

Q. How does the malonate moiety influence the reactivity of this compound in subsequent functionalization reactions, and what protective strategies are recommended?

  • Methodology :

  • Knoevenagel condensation : Utilize the active methylene group for C–C bond formation with aldehydes under mild basic conditions .
  • Selective deprotection : Hydrolyze one ester group selectively using LiOH/H₂O to generate monoacids for further coupling .
  • Avoiding decarboxylation : Limit exposure to strong acids/bases to preserve the malonate backbone .

Advanced Research Questions

Q. What mechanistic insights explain the role of Lewis acids in facilitating the [2+2] cycloaddition of this compound derivatives, and how can computational modeling validate these pathways?

  • Methodology :

  • DFT calculations : Model transition states to confirm Lewis acid (e.g., Zn²⁺) coordination to the malonate carbonyl, which lowers the energy barrier for cycloaddition .
  • Kinetic studies : Compare reaction rates with/without catalysts to quantify acceleration effects .
  • Solvent effects : Simulate polarity impacts on orbital alignment during photochemical steps .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound by critically analyzing reaction parameters and catalyst selection?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst ratios to identify optimal conditions .
  • By-product profiling : Use LC-MS to detect intermediates (e.g., over-alkylated species) that reduce yields .
  • Catalyst screening : Test alternatives like Cu(OTf)₂ or Sc(OTf)₃ for improved regioselectivity .

Q. What advanced analytical approaches (e.g., X-ray crystallography, 2D NMR) are essential for characterizing diastereomers or regioisomers in functionalized malonate derivatives?

  • Methodology :

  • NOESY/ROESY : Detect spatial proximity between pyrrolopyridine protons and malonate substituents to assign regiochemistry .
  • Single-crystal XRD : Resolve absolute configurations of chiral centers introduced during alkylation .
  • Dynamic NMR : Monitor fluxional behavior in solution to identify rotameric equilibria .

Q. In designing biologically active analogs of this compound, how can structure-activity relationship (SAR) studies guide modifications to the pyrrolopyridine core?

  • Methodology :

  • Bioisosteric replacement : Substitute the pyrrolopyridine with indole or 7-azaindole to modulate target affinity (e.g., DP2 receptor antagonism) .
  • Side-chain diversification : Introduce aminoethyl or carboxamide groups to enhance solubility or binding interactions .
  • Pharmacophore mapping : Use docking simulations to prioritize substituents that occupy key hydrophobic pockets .

Q. What methodologies enable the study of hydrogen bonding networks and π-stacking interactions in crystalline this compound derivatives, and how do these interactions influence solid-state reactivity?

  • Methodology :

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O bonds) from XRD data .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal packing density .
  • Grinding experiments : Mechanochemically induce polymorphic transitions to study packing-dependent reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate
Reactant of Route 2
Reactant of Route 2
diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.